molecular formula C28H28FN3O2 B2535458 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 915189-10-5

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No. B2535458
CAS RN: 915189-10-5
M. Wt: 457.549
InChI Key: CMQYCZQEJZTOLJ-UHFFFAOYSA-N
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Description

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H28FN3O2 and its molecular weight is 457.549. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have been focused on synthesizing and characterizing complex molecules, including those with benzimidazole cores, to explore their potential applications in various fields. For instance, the synthesis of complex molecules often involves the creation of structures that could have implications in material science, pharmacology, and chemical synthesis technologies. Studies such as the synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes precursors and their ruthenium complexes demonstrate the interest in understanding the chemical and physical properties of these compounds for catalytic applications (Öznur Doğan Ulu, N. Gürbüz, I. Özdemir, 2017).

Pharmaceutical Research

A significant portion of research on compounds with complex structures like the one involves evaluating their potential as therapeutic agents. For instance, research into novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's applications highlights the ongoing efforts to find new treatments for neurodegenerative diseases. These studies involve the design, synthesis, and evaluation of compounds based on their ability to interact with biological targets (M. Gupta, Madhwi Ojha, D. Yadav, Swati Pant, Rakesh Yadav, 2020).

Material Science

The development of new materials with specific electronic, optical, or mechanical properties is another area of interest. Research into the synthesis and properties of novel polyimides derived from aromatic dianhydrides and diamines, for example, underscores the role of complex organic molecules in advancing material science. These studies focus on creating materials with desirable properties such as thermal stability, solubility, and mechanical strength (Xiaolong Wang, Yan-feng Li, Tao Ma, Shujiang Zhang, Chenliang Gong, 2006).

Diagnostic and Imaging Research

Compounds with specific binding affinities are also researched for their potential in diagnostic and imaging applications. For instance, the synthesis and biological evaluation of substituted imidazopyridines and pyrazolopyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography highlight the application of complex molecules in medical imaging. This research could lead to better diagnostic tools for neurodegenerative disorders (C. Fookes, T. Pham, F. Mattner, I. Greguric, C. Loc'h, Xiang Liu, P. Berghofer, Rachael Shepherd, M. Grégoire, A. Katsifis, 2008).

properties

IUPAC Name

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2/c1-19-7-12-26(20(2)15-19)34-14-13-32-25-6-4-3-5-24(25)30-28(32)22-16-27(33)31(18-22)17-21-8-10-23(29)11-9-21/h3-12,15,22H,13-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQYCZQEJZTOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

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